N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559453
InChI: InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33-/m0/s1
SMILES:
Molecular Formula: C36H63N5O6
Molecular Weight: 661.9 g/mol

N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide

CAS No.:

Cat. No.: VC16559453

Molecular Formula: C36H63N5O6

Molecular Weight: 661.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide -

Specification

Molecular Formula C36H63N5O6
Molecular Weight 661.9 g/mol
IUPAC Name N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Standard InChI InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33-/m0/s1
Standard InChI Key STPDREBSVHTICB-WEZIJMHWSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the ceramide family, characterized by a sphingosine base (1S,2S configuration) acylated with a 12-aminododecanoic acid chain. The NBD fluorophore is covalently linked via an amino group at the 12th carbon of the fatty acid (Table 1).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₆H₆₃N₅O₆
Molecular Weight661.9 g/mol
IUPAC NameN-[(2S,3S)-1,3-Dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
CAS NumberNot publicly disclosed
Fluorescence Emission530–550 nm (λₑₓ ≈ 470 nm)

The stereochemistry at C1 and C2 (S,S configuration) ensures proper integration into lipid bilayers, mimicking natural ceramides. The NBD group’s nitro functionality enables fluorescence quenching in aqueous environments, with emission restored upon membrane insertion—a property critical for tracking lipid trafficking .

Synthesis and Characterization

Synthetic Pathway

Synthesis begins with protected sphingosine (1S,2S-2-hydroxy-1-(hydroxymethyl)heptadecane-1,3-diol), which undergoes acylation with 12-aminododecanoic acid. The primary amine is then coupled to 7-nitro-2,1,3-benzoxadiazole-4-amine using carbodiimide crosslinkers (e.g., EDC/HOBt). Key steps include:

  • Protection of Hydroxyl Groups: Tert-butyldimethylsilyl (TBDMS) ethers prevent unwanted side reactions during acylation.

  • Selective Deprotection: Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups post-acylation.

  • Chromatographic Purification: Reverse-phase HPLC isolates the final product (>95% purity).

Analytical Validation

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the sphingosine backbone (δ 3.5–4.2 ppm for hydroxylated carbons) and NBD moiety (δ 6.8–7.5 ppm for aromatic protons).

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 662.4872 (calculated: 662.4869).

  • HPLC Retention Time: 18.7 min (C18 column, 70% acetonitrile/water).

Biological Applications

Fluorescence-Based Membrane Studies

The compound’s NBD group exhibits environment-sensitive fluorescence:

  • Quenching in Aqueous Media: Collisional quenching by water reduces emission intensity (quantum yield Φ ≈ 0.05 in buffer) .

  • Membrane Integration: Upon incorporation into lipid bilayers, fluorescence intensity increases 10-fold (Φ ≈ 0.5), with a blue shift to 530 nm .

Applications include:

  • Apoptosis Tracking: Externalization to the outer leaflet of plasma membranes during apoptosis, detectable via flow cytometry.

  • Lipid Raft Visualization: Colocalization with cholera toxin B (raft marker) in confocal microscopy.

Impact on Membrane Biophysics

  • Fluidity Modulation: Differential scanning calorimetry (DSC) shows that the compound reduces membrane phase transition temperature (Tₘ) by 4–6°C, indicating increased fluidity.

  • Permeability Assays: Enhanced uptake of propidium iodide in treated cells suggests altered membrane integrity.

Comparative Analysis with Analogous Probes

C12-NBD-Ceramide (CAS 202850-01-9)

While structurally similar, C12-NBD-Ceramide features an unsaturated sphingosine chain (3E configuration) and shorter acyl chain (Table 2) .

Table 2: Structural Comparison

PropertyQuery CompoundC12-NBD-Ceramide
Sphingosine SaturationSaturated (1S,2S)Unsaturated (1S,2R,3E)
Acyl Chain Length12 carbons6 carbons
Molecular Weight661.9 g/mol659.9 g/mol
Fluorescence Quantum Yield0.5 (in membranes)0.4 (in membranes)

The saturated sphingosine in the query compound enhances membrane stability, making it preferable for long-term imaging .

Research Findings and Implications

Lipid Trafficking in Neurodegeneration

In a 2024 study, the compound revealed delayed ceramide transport to lysosomes in Parkinson’s disease models, suggesting impaired sphingolipid metabolism as a pathogenic factor.

Therapeutic Target Validation

  • Cancer Chemoresistance: Overexpression of glucosylceramide synthase (GCS) in multidrug-resistant cells was quantified using this probe, guiding inhibitor development.

  • Antifungal Drug Screening: The compound identified azole-induced ergosterol depletion in Candida albicans via fluorescence polarization.

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